6-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid
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Overview
Description
6-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid is a versatile chemical compound with a unique molecular structure. It has a molecular weight of 312.32 g/mol and a melting point of 224.91°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid involves several steps. One common method includes the reaction of nicotinic acid derivatives with pyrrolidine and other reagents under controlled conditions. For example, an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C can be used to synthesize related compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
6-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-3-succinoyl-pyridine:
Nicotinic acid derivatives: Compounds like nicotinic acid hydrazide share structural similarities and biological activities.
Uniqueness
6-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-15-14(9-13(10-18-15)17(22)23)11-4-3-5-12(8-11)16(21)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMLHHRORJHKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CNC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688379 |
Source
|
Record name | 6-Oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-91-3 |
Source
|
Record name | 6-Oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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